Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
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Overview
Description
Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is an organic compound with the molecular formula C11H15NO6 It is a derivative of malonic acid and is characterized by the presence of a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate can be synthesized through the reaction of diethyl malonate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. Additionally, it may interact with cellular receptors and ion channels, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, commonly used in organic synthesis.
2,5-Dioxopyrrolidin-1-yl acetate: Another pyrrolidinone derivative with similar reactivity.
N-Hydroxysuccinimide esters: Compounds with comparable functional groups and applications.
Uniqueness
Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is unique due to its combination of the malonate and pyrrolidinone moieties, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions and its potential in various research fields make it a valuable compound .
Properties
IUPAC Name |
diethyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-3-17-10(15)9(11(16)18-4-2)12-7(13)5-6-8(12)14/h9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBBOBSSPLQKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364890 |
Source
|
Record name | diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143801-19-8 |
Source
|
Record name | diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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